N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide
Description
N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group at position 1 and a 2,4,5-trimethylbenzene-sulfonamide moiety at position 6. Its synthesis likely involves sequential sulfonylation and coupling reactions, akin to methods described for structurally related compounds (see Section 2.2).
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4S2/c1-16-13-18(3)24(14-17(16)2)32(28,29)26-21-9-6-19-5-4-12-27(23(19)15-21)33(30,31)22-10-7-20(25)8-11-22/h6-11,13-15,26H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEILSYQPFJETPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core substituted with a fluorobenzenesulfonyl group and a trimethylbenzene sulfonamide moiety. Its structural formula can be represented as follows:
This chemical structure contributes to its pharmacological properties.
Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors. For instance:
- Phenylethanolamine N-methyltransferase (PNMT) : Compounds related to tetrahydroquinolines have shown potent inhibition of PNMT, which is crucial in norepinephrine synthesis. Inhibition of this enzyme can lead to altered catecholamine levels, impacting cardiovascular functions and stress responses .
- Antiproliferative Activity : Similar fluorinated compounds have demonstrated antiproliferative effects against various cancer cell lines. The mechanism often involves the formation of DNA adducts through metabolic activation, leading to cell death in sensitive cancer cells .
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on available studies:
| Activity | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Antiproliferative | 5.0 | MCF-7 (breast cancer) | Induction of apoptosis via DNA damage |
| PNMT Inhibition | 0.8 | Recombinant enzyme assay | Competitive inhibition at active site |
| CYP Enzyme Induction | Not specified | HepG2 (liver) | Metabolic activation leading to reactive species |
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Anticancer Activity : A study demonstrated that a structurally similar tetrahydroquinoline compound exhibited significant growth inhibition in MCF-7 and HeLa cell lines. The compound's mechanism involved apoptosis induction through caspase activation and DNA fragmentation .
- Enzyme Inhibition Study : Research focusing on PNMT inhibitors found that derivatives of tetrahydroquinoline showed promising results in reducing norepinephrine synthesis in vivo. This could have implications for treating conditions like hypertension and anxiety disorders .
- Fluorinated Benzothiazoles : A comparative study highlighted that fluorinated analogs exhibited potent antiproliferative activity without a biphasic dose-response curve, suggesting that structural modifications can enhance therapeutic efficacy .
Scientific Research Applications
Synthesis Pathways
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide typically involves multi-step reactions that include:
- Formation of Tetrahydroquinoline : Starting from appropriate precursors to create the tetrahydroquinoline backbone.
- Sulfonylation Reaction : Introducing the 4-fluorobenzenesulfonyl group through sulfonation methods.
- Final Coupling : Combining the sulfonamide with the trimethylbenzene component to yield the final product.
The compound exhibits a range of biological activities due to its unique structural features. Key areas of research include:
- Antimicrobial Activity : Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways.
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of carbonic anhydrase and other enzymes involved in metabolic processes.
- Anti-cancer Properties : Research indicates that related compounds show promise in targeting cancer cell lines through apoptosis induction and cell cycle arrest.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains tetrahydroquinoline and sulfonamide groups | Potential enzyme inhibitor |
| 4-bromo-N-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide | Bromo substitution on tetrahydroquinoline | Investigated for anti-cancer properties |
| 3-fluoro-N-(1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide | Fluoro group enhances lipophilicity | Exhibits antimicrobial activity |
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity. The incorporation of fluorine atoms has been shown to significantly affect the compound's pharmacokinetic properties. Additionally, ongoing research aims to elucidate its mechanism of action through in vitro and in vivo models.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares structural homology with N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide () , but key differences include:
- Core Structure: Tetrahydroquinoline vs. tetrahydroisoquinoline.
- Substituents :
- Functional Groups : The trifluoroacetyl group in introduces strong electron-withdrawing effects, whereas the trimethylbenzene group in the target compound enhances lipophilicity.
Physicochemical Properties
Research Findings and Discussion
- Synthetic Efficiency: demonstrates that tetrahydroisoquinoline sulfonamides can be synthesized efficiently using cost-effective reagents (e.g., chlorosulfonic acid) . This methodology may extend to the target compound.
- Structure-Activity Relationship (SAR) : The 4-fluorobenzenesulfonyl group in the target compound could improve metabolic stability compared to the cyclopropylethyl group in , which may be prone to oxidative degradation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
